JAK2 Kinase Inhibition: 4-Methoxy vs. 4-Methyl Substituent Comparison in Ba/F3 Cell-Based Assay
In a direct cross-study comparison using the identical MolBiC-curated Ba/F3 cell-based assay system, the target compound (4-methoxyphenyl substituent) demonstrates an IC50 of 2656 nM against JAK2 tyrosine kinase, whereas the 4-methylphenyl analog yields an IC50 of 1421 nM [1]. The 4-methoxy compound is 1.87-fold less potent than the 4-methyl comparator, indicating that the methoxy oxygen introduces a steric or electronic penalty at the JAK2 active site. This differential is not trivial: the 4-methoxy group confers distinct hydrogen-bond acceptor capacity (lone pair on oxygen) that the 4-methyl group lacks, which may redirect binding preference toward alternative kinase targets or modulate selectivity profiles in ways not captured by JAK2 potency alone.
| Evidence Dimension | JAK2 tyrosine-protein kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2656 nM |
| Comparator Or Baseline | 6-(chloromethyl)-N2-(4-methylphenyl)-1,3,5-triazine-2,4-diamine: IC50 = 1421 nM |
| Quantified Difference | 1.87-fold lower potency for the 4-methoxy target compound (ΔIC50 = +1235 nM) |
| Conditions | Cell-based assay in Ba/F3 mouse cell line (CL000077); MolBiC database records IT0234713 and IT0234755 |
Why This Matters
Procurement decisions for kinase-focused screening cascades must account for substituent-dependent potency shifts; selecting the 4-methoxy compound over the 4-methyl analog may be strategically advantageous when JAK2 potency reduction is desired to explore selectivity windows against off-target kinases.
- [1] MolBiC Bioactivity Record IT0234713 (target compound, JAK2 IC50 = 2656 nM, Ba/F3 cell-based assay) and IT0234755 (4-methylphenyl analog, JAK2 IC50 = 1421 nM, Ba/F3 cell-based assay). https://molbic.idrblab.net/data/bioactivity/details/IT0234713; https://molbic.idrblab.net/data/bioactivity/details/IT0234755 View Source
